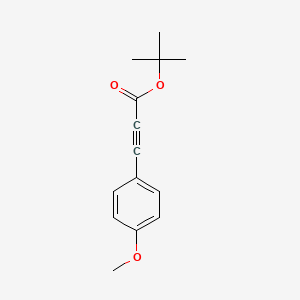
Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C14H18O3. It is a derivative of propiolic acid and contains a tert-butyl ester group and a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 3-(4-methoxyphenyl)prop-2-ene or 3-(4-methoxyphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and ester functional groups, which can undergo various chemical transformations. These transformations can modulate biological pathways and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but contains a double bond instead of a triple bond.
Tert-butyl 3-(4-methoxyphenyl)propanoate: Similar structure but contains a single bond instead of a triple bond.
Tert-butyl 3-(4-methoxyphenyl)prop-2-ynylcarbamate: Contains a carbamate group instead of an ester group.
Uniqueness
Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate is unique due to its triple bond, which imparts distinct reactivity and properties compared to its analogs. This unique feature makes it valuable in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-6,8-9H,1-4H3 |
Clave InChI |
HZRMFMIDQXKGHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C#CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


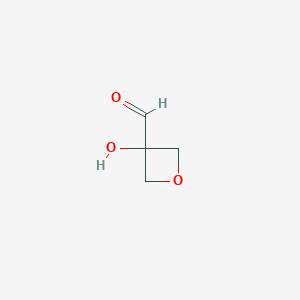
![1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13476438.png)
![1-Cyanospiro[2.2]pentane-1-carboxylic acid](/img/structure/B13476445.png)
![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B13476458.png)

![Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13476470.png)
![3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13476477.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)
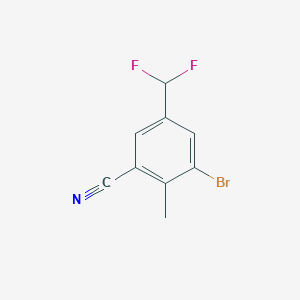
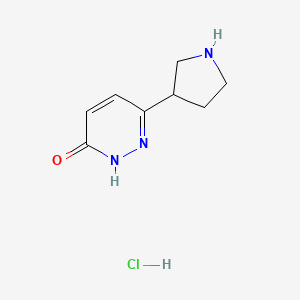
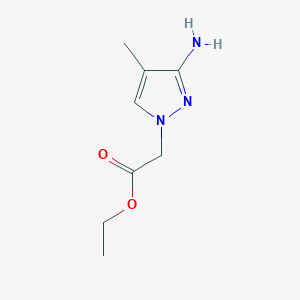

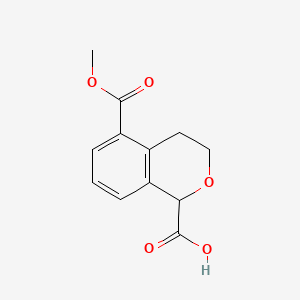
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
